1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur selectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, including the protection of amino groups and the formation of the hexahydropyrrolo[3,4-b]pyrrole core. Common reagents used in these steps include benzyloxycarbonyl chloride and tert-butoxycarbonyl anhydride, which react under basic conditions to form the protected intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protecting groups like benzyloxycarbonyl and tert-butoxycarbonyl is crucial in these processes to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under specific conditions, allowing the compound to interact with its target and exert its effects. The pathways involved in these interactions often include covalent bonding with active site residues or non-covalent interactions with binding pockets.
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less versatile in certain synthetic applications.
5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid: Lacks the benzyloxycarbonyl group, which may limit its use in specific reactions.
Uniqueness
1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for greater flexibility in synthetic applications, enabling selective reactions and the formation of complex molecules with high precision.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-20(2,3)28-18(25)21-10-14-9-15(17(23)24)22(16(14)11-21)19(26)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYNHJIDCIEPDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CC(N(C2C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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